Mineralocorticoid Receptor Antagonist Activity: 4-Chloro-5-amino Derivative Shows 300-fold Lower Potency than Optimized Analog, Enabling Selective Profiling
In a cell-based antagonist assay using gal4-fused human mineralocorticoid receptor LBD expressed in HEK293 cells, 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine exhibited an IC50 of 6309.57 nM [1]. In contrast, a structurally optimized pyrrolo[2,3-b]pyridine derivative (CHEMBL3263756) achieved an IC50 of 21 nM in a similar mineralocorticoid receptor antagonist assay [2]. This 300-fold difference in potency confirms that the 4-chloro-5-amino substitution pattern is not inherently optimized for high-affinity mineralocorticoid receptor antagonism, but instead provides a moderate-activity control compound suitable for selectivity profiling and SAR baseline establishment.
| Evidence Dimension | Mineralocorticoid receptor antagonist activity (IC50) |
|---|---|
| Target Compound Data | 6309.57 nM |
| Comparator Or Baseline | CHEMBL3263756 (optimized pyrrolo[2,3-b]pyridine derivative): 21 nM |
| Quantified Difference | 300-fold lower potency |
| Conditions | Gal4-fused human mineralocorticoid receptor LBD expressed in HEK293 cells, luciferase reporter gene assay |
Why This Matters
This quantitative differentiation allows researchers to select 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine as a well-characterized, moderate-activity control for mineralocorticoid receptor assays, avoiding the confounding effects of highly potent analogs in selectivity profiling and mechanistic studies.
- [1] TargetMine. Activity Report: IC50 = 6309.57 nM for human mineralocorticoid receptor (CHEMBL4528177). View Source
- [2] BindingDB. BDBM50013418: IC50 = 21 nM for mineralocorticoid receptor (CHEMBL3263756). View Source
